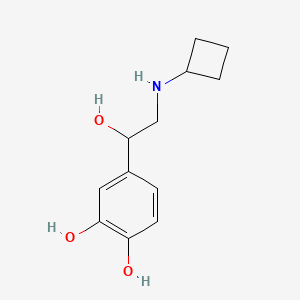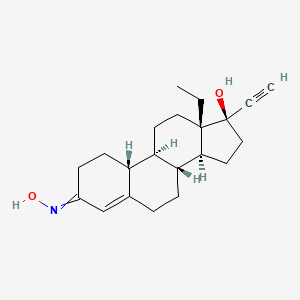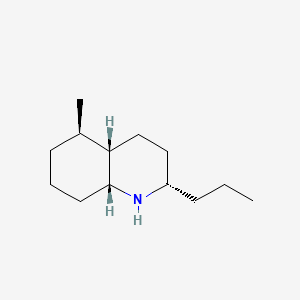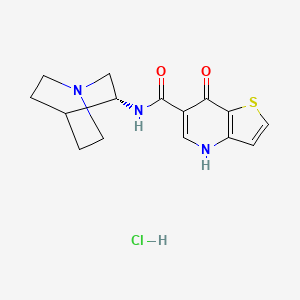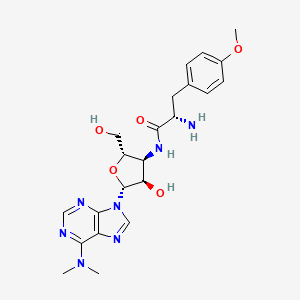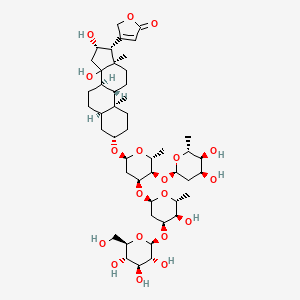
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Vue d'ensemble
Description
“2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is an amine-reactive ester . It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins .
Synthesis Analysis
While specific synthesis methods for “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” were not found, similar compounds have been synthesized through coupling reactions of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Molecular Structure Analysis
The molecular formula of “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is C24H19NO4 . The InChI code is InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is 385.4 g/mol . It has a λmax at 234, 243, 265, 276, 326, 342 nm . The compound is a solid at room temperature .Applications De Recherche Scientifique
Amine-Reactive Ester
This compound is an amine-reactive ester . This means it can react with amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This property makes it useful in a variety of chemical reactions.
Coating for Biosensors
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins . This application is particularly relevant in the field of biomedical engineering and health sciences.
Linker in Bioconjugation
This compound features both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins . This makes it a useful linker in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Enhancer of Cell-Specific Productivity
Compounds with similar structures have demonstrated the ability to enhance cell-specific productivity . This could potentially make 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate useful in biotechnology and pharmaceutical manufacturing processes.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate is amine-containing molecules . This compound is an amine-reactive ester , which means it can react with amines to form amide bonds .
Mode of Action
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate interacts with its targets through a covalent linkage . The compound features both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules, while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .
Pharmacokinetics
The compound is soluble in dmf (15 mg/ml) and dmso (5 mg/ml), suggesting it may have good bioavailability .
Result of Action
It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins , suggesting it may have applications in biosensing and diagnostics.
Action Environment
The compound is stable for at least 4 years when stored at -20°c , suggesting it has good stability under controlled conditions.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMDCCMCLUHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150902 | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate | |
CAS RN |
114932-60-4 | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Succinimidyl-3'-pyrenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



